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Compound of Interest |

(S)-3,3"-Bis(4-methylphenyl)-1,1'-
Compound Name:
bi-2-naphthol

CAS No.: 885670-60-0

Cat. No.: B1505438

. J

Executive Summary

1,1'-Bi-2-naphthol (BINOL) represents a privileged scaffold in asymmetric catalysis due to its
robust atropisomerism and C2 symmetry. However, the unsubstituted diol is rarely the optimal
catalyst. The "magic" of BINOL lies in the 3,3'-positions, where steric bulk can be tuned to
create a chiral pocket that dictates enantioselectivity.

This guide details the end-to-end synthesis of high-value chiral ligands—specifically Chiral
Phosphoric Acids (CPAs) and Phosphoramidites—starting from racemic BINOL. Unlike generic
textbook procedures, this protocol emphasizes the "Gateway Strategy": establishing a robust
3,3'-substituted intermediate that serves as a divergent point for multiple ligand classes.

Phase 1: The Foundation — Optical Resolution

Before functionalization, high optical purity (>99% ee) is non-negotiable. While enzymatic
resolution exists, the inclusion complexation method using N-benzylcinchonidinium chloride is
the industry standard for scalability and cost-efficiency.

Protocol: The Cai/Toda Inclusion Method

Principle: The ammonium salt of cinchonidine forms a crystalline inclusion complex exclusively
with (R)-BINOL, leaving (S)-BINOL in the supernatant.[1]
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Reagents:

e Racemic BINOL[1][2][3][4]

e N-benzylcinchonidinium chloride (0.55 equiv)
e Acetonitrile (Solvent)[4]

Step-by-Step:

¢ Dissolution: Suspend racemic BINOL (100 g scale feasible) and the chiral salt in refluxing
acetonitrile. Ensure complete dissolution.

o Crystallization: Cool slowly to room temperature over 6—8 hours. Rapid cooling traps the
wrong enantiomer.

« Filtration: Collect the precipitate. This is the (R)-BINOL complex.[5]
o QC Check: The supernatant contains crude (S)-BINOL.[2][5]

 Liberation: Suspend the solid complex in ethyl acetate and wash with 1N HCI. The chiral salt
stays in the aqueous phase; (R)-BINOL enters the organic phase.

 Purification: Recrystallize the liberated BINOL from toluene to upgrade ee from ~96% to
>99%.

Expert Insight: Do not discard the supernatant. Evaporate it and perform a "wash" with 1N HCI
to recover (S)-BINOL. If high purity (S)-BINOL is required, use N-benzylcinchoninium chloride

(derived from cinchonine) for the reverse resolution.

Phase 2: The Gateway - 3,3'-Functionalization
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Direct lithiation of BINOL is difficult due to the acidic protons. The Methoxymethyl (MOM) ether
protection is the superior route because the MOM group acts as a Directed Ortho Metalation
(DoM) group, guiding the lithium specifically to the 3,3' position.

Workflow Diagram: The Gateway Pathway

MOM-CI, NaH n-BuLi (2.5 eq)
(R)-BINOL THF, 0°C MOM-Protected THF, -78°C to RT 3,3"-Dilithio Quench wi 3,3"-Diiodo r-B(OH)2, Pd 4 3,3-Diaryl

(>99% ee) BINOL Intermediate BINOL BINOL
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Caption: The "Gateway" workflow transforming racemic material into the versatile 3,3'-diaryl
scaffold.

Protocol: MOM-Protection and Ortho-Lithiation

Step 1: MOM Protection[6][7]
e Reagents: (R)-BINOL, NaH (excess), MOM-CI, THF.[7]
e Procedure: Treat BINOL with NaH at 0°C. Add MOM-CI dropwise.

« Critical Safety: MOM-Cl is a carcinogen. Quench excess NaH carefully with isopropanol
before aqueous workup.

Step 2: Directed Ortho-Lithiation & lodination
e Reagents: MOM-BINOL, n-BulLi (2.5 equiv), THF.
e Procedure:

o Cool MOM-BINOL in THF to -78°C.

o Add n-BulLi.

o The Warm-Up: Allow the reaction to warm to Room Temperature (RT) and stir for 1-2
hours.
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» Why? The DoM mechanism is kinetically slow at -78°C. Warming is required to form the
dilithio-species.

o Cool back to -78°C and add lodine (I12) solution.
o Result: 3,3-Diiodo-MOM-BINOL.
Step 3: Suzuki-Miyaura Coupling

* Reagents: 3,3'-Diiodo-MOM-BINOL, Arylboronic acid (e.g., 9-anthracenyl for "high-steric"
ligands), Pd(PPh3)4, Ba(OH)2 or K2CO3.

e Conditions: Reflux in DME/H20 (dimethoxyethane/water) for 24h.
« Purification: Silica gel chromatography.[7]

Step 4: MOM Deprotection (The "Hidden" Pitfall)

» Standard: HCl in MeOH/DCM.

e Troubleshooting: MOM hydrolysis releases formaldehyde. In large scales, this can stall the
reaction or lead to side products.

o Expert Tip: Add Cysteine Hydrochloride to the deprotection mixture.[8] It acts as a
formaldehyde scavenger, driving the equilibrium to completion and preventing polymer
formation.

Phase 3: Ligand Divergence

Once you have the 3,3'-Diaryl-BINOL, you can diverge into two major ligand classes.

Path A: Chiral Phosphoric Acids (CPAS)

Target: Brgnsted Acid Catalysts (e.g., TRIP, STRIP)

Mechanism: P(V) chemistry. The goal is to install a phosphoryl group and then hydrolyze the
chlorides.

e Phosphorylation:
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o Dissolve 3,3-Diaryl-BINOL in dry Pyridine.

o Add POCI3 (Phosphorus oxychloride) at RT. Heat to 70°C if steric bulk is high (e.qg.,
anthracenyl groups).

o Monitoring: 31P NMR will show a shift from POCI3 (~ +2 ppm) to the cyclic
chlorophosphate (~ +5 to +10 ppm).

e Hydrolysis:
o Add water directly to the pyridine solution.
o Heat to 100°C for 3—4 hours.
o Workup: Acidify with HCI to precipitate the CPA.

 Purification: CPAs are often purified by converting them to their Calcium salts (using CaCl2)
in methanol, filtering, and then re-acidifying.

Path B: Phosphoramidites (Monodentate)

Target: Ligands for Rh-catalyzed Hydrogenation (Feringa-type)
Mechanism: P(lll) chemistry. Strict exclusion of moisture is required.
e Chlorophosphite Formation:
o Reagents: 3,3'-Diaryl-BINOL (or unsubstituted BINOL), PCI3 (excess), Toluene.
o Reflux overnight.[6] Distill off excess PCI3 under vacuum.
o Product: BINOL-P-CI.[9]
e Amine Coupling:
o Dissolve BINOL-P-Cl in dry THF.

o Add secondary amine (e.g., dimethylamine, piperidine) + Et3N (base) at 0°C.
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o Critical: The order of addition matters. Adding the chlorophosphite to the amine/base
mixture often gives cleaner results than the reverse.

o Purification: Rapid silica chromatography. Note: Silica is slightly acidic and can hydrolyze the
P-N bond. Pre-treat the silica column with 5% Et3N in hexanes to neutralize it.

Visualization: Divergent Synthesis Logic

3,3'-Diaryl-BINOL

Reagent: POCI3 Reagent: PCI3
Solvent: Pyridine Reflux, -HCI

Intermediate:

BINOL-P-CI
Hydrolysis Reagent: HNR2 + Et3N
(H20, Heat) THF, 0°C
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Caption: Divergent synthesis from the common 3,3'-substituted intermediate to P(V) and P(lll)
ligands.

Data Summary: Ligand Class Comparison
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Chiral Phosphoric Acids

Feature Phosphoramidites
(CPA)
Oxidation State Phosphorus (V) Phosphorus (lIl)
- ) ] Sensitive to
Stability Air/Moisture Stable S )
Oxidation/Hydrolysis
] Organocatalysis (Mannich, Transition Metal Ligands (Rh,
Primary Use ]
Friedel-Crafts) Cu, In
Key Tuning Element 3,3-Aryl Sterics (The "Pocket”)  Amine Moiety + 3,3' Sterics
o Acid/Base Extraction or Ca- Neutralized Silica
Purification
Salt Chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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